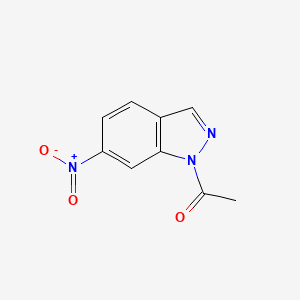
1-(6-Nitroindazol-1-yl)ethanone
Vue d'ensemble
Description
1-(6-Nitroindazol-1-yl)ethanone is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound this compound is characterized by the presence of a nitro group at the 6-position of the indazole ring and an ethanone group attached to the nitrogen atom of the indazole ring. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields .
Méthodes De Préparation
The synthesis of 1-(6-Nitroindazol-1-yl)ethanone involves the reaction of 6-nitro-1H-indazole with acetic acid and acetic anhydride. The reaction is typically carried out under reflux conditions for 24 hours. After the completion of the reaction, monitored by thin-layer chromatography (TLC), the solvent is removed under vacuum. The resulting residue is recrystallized from ethanol to obtain the compound as colorless crystals with a yield of approximately 70% .
Reaction Conditions:
Reactants: 6-nitro-1H-indazole, acetic acid, acetic anhydride
Reaction Time: 24 hours
Temperature: Reflux
Purification: Recrystallization from ethanol
Analyse Des Réactions Chimiques
1-(6-Nitroindazol-1-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, where the ethanone group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride
Substitution: Nucleophiles such as amines, alcohols
Oxidation: Potassium permanganate, chromium trioxide
Major Products:
Reduction: 1-(6-Aminoindazol-1-yl)ethanone
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 1-(6-Nitroindazol-1-yl)acetic acid
Applications De Recherche Scientifique
1-(6-Nitroindazol-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other indazole derivatives with potential pharmacological activities.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects and as a lead compound for the development of new therapeutic agents.
Mécanisme D'action
1-(6-Nitroindazol-1-yl)ethanone can be compared with other indazole derivatives, such as:
6-Nitroindazole: Similar structure but lacks the ethanone group, primarily studied for its nitric oxide synthase inhibitory activity.
1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone: Contains an imidazole ring instead of an indazole ring, used as an anticonvulsant agent.
2-(Substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone: Evaluated for antimicrobial potential against various bacterial strains
Uniqueness: this compound is unique due to the presence of both a nitro group and an ethanone group on the indazole ring, which imparts distinct chemical reactivity and potential biological activities.
Comparaison Avec Des Composés Similaires
- 6-Nitroindazole
- 1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone
- 2-(Substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone
Propriétés
IUPAC Name |
1-(6-nitroindazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-9-4-8(12(14)15)3-2-7(9)5-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXCTLIUIZUIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308729 | |
| Record name | 1-(6-nitroindazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-57-2 | |
| Record name | NSC208698 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(6-nitroindazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-Butyl 2-(Methylsulfonyl)-5,7-Dihydrospiro[Pyrano[4,3-D]Pyrimidine-8,3-Pyrrolidine]-1-Carboxylate](/img/structure/B3046962.png)


![Stannane, [2,2'-bithiophen]-5-yltrimethyl-](/img/structure/B3046968.png)


![4-imino-1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3046975.png)
![7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3046976.png)

![5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3046978.png)
![Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate](/img/structure/B3046980.png)

